Cas no 23964-52-5 (1,3-Thiazole-4-carboximidamide hydrochloride)
1,3-Thiazole-4-carboximidamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1,3-thiazole-4-carboximidamide hydrochloride
- 1,3-thiazole-4-carboximidamide;hydrochloride
- Z1723936828
- 1,3-Thiazole-4-carboximidamide hydrochloride
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- Inchi: 1S/C4H5N3S.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H
- InChI Key: GKHHZMVPSXPVKK-UHFFFAOYSA-N
- SMILES: Cl.S1C=NC(C(=N)N)=C1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 104
- Topological Polar Surface Area: 91
1,3-Thiazole-4-carboximidamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B703688-10mg |
1,3-thiazole-4-carboximidamide hydrochloride |
23964-52-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B703688-50mg |
1,3-thiazole-4-carboximidamide hydrochloride |
23964-52-5 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B703688-100mg |
1,3-thiazole-4-carboximidamide hydrochloride |
23964-52-5 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-153808-0.05g |
1,3-thiazole-4-carboximidamide hydrochloride |
23964-52-5 | 95% | 0.05g |
$166.0 | 2023-06-05 | |
| Enamine | EN300-153808-0.1g |
1,3-thiazole-4-carboximidamide hydrochloride |
23964-52-5 | 95% | 0.1g |
$248.0 | 2023-06-05 | |
| Enamine | EN300-153808-0.25g |
1,3-thiazole-4-carboximidamide hydrochloride |
23964-52-5 | 95% | 0.25g |
$353.0 | 2023-06-05 | |
| Enamine | EN300-153808-0.5g |
1,3-thiazole-4-carboximidamide hydrochloride |
23964-52-5 | 95% | 0.5g |
$557.0 | 2023-06-05 | |
| Enamine | EN300-153808-1.0g |
1,3-thiazole-4-carboximidamide hydrochloride |
23964-52-5 | 95% | 1g |
$714.0 | 2023-06-05 | |
| Enamine | EN300-153808-2.5g |
1,3-thiazole-4-carboximidamide hydrochloride |
23964-52-5 | 95% | 2.5g |
$1399.0 | 2023-06-05 | |
| Enamine | EN300-153808-5.0g |
1,3-thiazole-4-carboximidamide hydrochloride |
23964-52-5 | 95% | 5g |
$2070.0 | 2023-06-05 |
1,3-Thiazole-4-carboximidamide hydrochloride Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1,3-Thiazole-4-carboximidamide hydrochloride
Comprehensive Analysis of 1,3-Thiazole-4-carboximidamide hydrochloride (CAS No. 23964-52-5): Properties, Applications, and Research Insights
1,3-Thiazole-4-carboximidamide hydrochloride (CAS No. 23964-52-5) is a heterocyclic organic compound with a molecular formula of C4H6N3S·HCl. This white to off-white crystalline powder belongs to the thiazole family, a class of compounds widely studied for their diverse biological activities and pharmaceutical potential. The presence of both carboximidamide and hydrochloride functional groups enhances its solubility and reactivity, making it a valuable intermediate in medicinal chemistry and material science.
Recent advancements in drug discovery have spotlighted thiazole derivatives due to their antimicrobial, antiviral, and anticancer properties. Researchers are particularly interested in CAS 23964-52-5 as a precursor for synthesizing novel therapeutics targeting antibiotic-resistant infections—a pressing global health concern. Its mechanism of action often involves interference with microbial DNA replication or enzyme inhibition, aligning with current trends in precision medicine.
From an industrial perspective, 1,3-Thiazole-4-carboximidamide HCl demonstrates stability under controlled conditions (storage recommendations: 2–8°C in airtight containers). Analytical techniques like HPLC (purity ≥98%) and NMR spectroscopy confirm its structural integrity. Environmental studies highlight its moderate biodegradability, prompting innovations in green chemistry approaches for its synthesis—addressing the growing demand for sustainable pharmaceutical production.
The compound’s structure-activity relationship (SAR) has been extensively modeled using computational tools like molecular docking, reflecting the integration of AI in modern chemical research. Patent databases reveal its utility in developing small-molecule inhibitors for metabolic disorders, resonating with increasing searches for "diabetes drug intermediates" and "kinase inhibitor scaffolds."
Ongoing clinical trials exploring thiazole-based therapeutics have further amplified interest in this compound. Safety profiles indicate standard laboratory handling precautions (gloves, goggles) are sufficient, with LD50 data suggesting low acute toxicity. As regulatory agencies emphasize ICH Q3D elemental impurity guidelines, manufacturers of 23964-52-5 prioritize heavy-metal-free synthesis routes.
Market analysts project growth for thiazole derivatives at 6.2% CAGR (2023–2030), driven by their versatility in agrochemicals and OLED materials. This aligns with frequent search queries like "electronic materials heterocycles" and "crop protection chemicals." Suppliers typically offer 1,3-Thiazole-4-carboximidamide hydrochloride in 1kg–25kg batches, with customization options for isotopic labeling—critical for pharmacokinetic studies.
In academic circles, the compound’s crystal structure (monoclinic space group P21/c) is frequently cited in crystallography publications. Its protonation behavior in physiological pH ranges makes it a model subject for physicochemical property prediction algorithms—a hot topic in computational chemistry forums. Collaborative studies between synthetic chemists and biologists continue to uncover new applications, such as modulating ion channel function in neurological research.
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